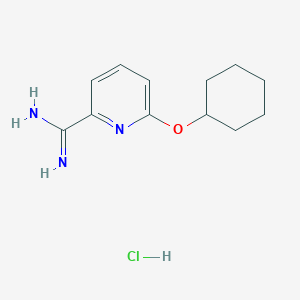
(4-Hydroxynaphthalen-1-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-HYDROXYNAPHTHALEN-1-YL BENZOATE is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a benzoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXYNAPHTHALEN-1-YL BENZOATE typically involves the esterification of 4-hydroxynaphthalene-1-ol with benzoic acid or its derivatives. One common method is the reaction of 4-hydroxynaphthalene-1-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4-HYDROXYNAPHTHALEN-1-YL BENZOATE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-HYDROXYNAPHTHALEN-1-YL BENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-naphthoquinone derivatives.
Reduction: Formation of 4-hydroxynaphthalen-1-yl alcohol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
4-HYDROXYNAPHTHALEN-1-YL BENZOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-HYDROXYNAPHTHALEN-1-YL BENZOATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoate ester group can undergo hydrolysis, releasing benzoic acid, which has known antimicrobial properties. The compound’s ability to undergo redox reactions also contributes to its antioxidant activity.
Comparaison Avec Des Composés Similaires
4-HYDROXYNAPHTHALEN-1-YL BENZOATE can be compared with other naphthalene derivatives such as:
4-HYDROXYNAPHTHALEN-1-YL DIAZENYL BENZOIC ACID: This compound has similar structural features but contains an azo group, which imparts different chemical and biological properties.
METHYL 2-(2-HYDROXYNAPHTHALEN-1-YL) DIAZENYL BENZOATE: This compound has a methyl ester group instead of a hydroxyl group, affecting its reactivity and applications.
3-(2-HYDROXYNAPHTHALEN-1-YL) DIAZENYL BENZONITRILE:
Each of these compounds has unique properties and applications, making 4-HYDROXYNAPHTHALEN-1-YL BENZOATE distinct in its own right.
Propriétés
Numéro CAS |
7477-60-3 |
|---|---|
Formule moléculaire |
C17H12O3 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
(4-hydroxynaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C17H12O3/c18-15-10-11-16(14-9-5-4-8-13(14)15)20-17(19)12-6-2-1-3-7-12/h1-11,18H |
Clé InChI |
NUZIYJFCOKPGKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)





![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)

